1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one
Description
1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a difluoromethoxy (–OCHF₂) group at the 3-position and a mercapto (–SH) group at the 2-position of the phenyl ring.
Properties
Molecular Formula |
C10H10F2O2S |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2O2S/c1-2-7(13)6-4-3-5-8(9(6)15)14-10(11)12/h3-5,10,15H,2H2,1H3 |
InChI Key |
YNMJSYOEDMWZBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)OC(F)F)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one typically involves the reaction of 3-(difluoromethoxy)benzene with a mercapto group under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound involves a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification processes such as distillation or crystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions helps in achieving high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the mercapto group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Tables
Table 1: Structural Comparison of Propan-1-one Derivatives
Biological Activity
1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one, with the CAS number 1804135-21-4, is a synthetic compound characterized by its unique molecular structure, which includes a difluoromethoxy group and a mercapto group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula : C10H10F2O2S
- Molecular Weight : 232.25 g/mol
- Density : 1.252 g/cm³ (predicted)
- Boiling Point : 302.0 °C (predicted)
- pKa : 5.11 (predicted)
The biological activity of 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one is primarily attributed to its functional groups:
- The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.
- The mercapto group can participate in thiol-disulfide exchange reactions, allowing it to form covalent bonds with thiol-reactive sites on proteins or enzymes, which may inhibit their activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, β-aryl-β-mercapto ketones have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with low toxicity towards normal cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one | MCF-7 | TBD | Ongoing studies |
| Tamoxifen | MCF-7 | ~0.5 |
Antimicrobial Activity
Preliminary investigations suggest that this compound may also exhibit antimicrobial properties. The presence of both the difluoromethoxy and mercapto functionalities could enhance its ability to interact with microbial targets, thereby inhibiting their growth.
Study on Cytotoxicity
In a recent study, researchers synthesized various β-aryl-β-mercapto ketones and evaluated their cytotoxic effects on MCF-7 cell lines using the MTT assay. The results indicated that these compounds had higher cytotoxic activity compared to standard treatments like Tamoxifen, suggesting potential for development as anticancer agents .
Interaction Studies
Another study focused on the interaction of similar compounds with specific enzymes involved in cancer progression. The findings suggested that these compounds could inhibit enzyme activity through binding at active sites, thus modulating biochemical pathways critical for tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
